(S)-[(3,4-Difluorophenoxy)methyl]-oxirane
Overview
Description
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is a heterocyclic organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a difluorophenoxy group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane typically involves the reaction of 3,4-difluorophenol with an epoxide precursor under basic conditions . One common method involves the use of sodium hydride as a base to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with amines can produce amino alcohols .
Scientific Research Applications
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-[(3,4-Difluorophenoxy)methyl]-oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
®-[(3,4-Difluorophenoxy)methyl]-oxirane: The enantiomer of the compound, which may have different biological activities.
(S)-[(3,4-Dichlorophenoxy)methyl]-oxirane: A similar compound with chlorine atoms instead of fluorine, which may exhibit different reactivity and properties.
Uniqueness
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable building block in drug design .
Properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISVAVLYKMJFL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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